BenchChemオンラインストアへようこそ!

Ilexoside D

anti-platelet aggregation cardiovascular pharmacology ex vivo efficacy

Ilexoside D is an ursane-type triterpenoid saponin with a defined glycosylation pattern and 19-hydroxy substitution. It selectively prolongs prothrombin time only in tissue factor presence and inhibits ADP/thrombin-induced platelet aggregation more potently than collagen. This distinct mechanism precludes substitution with generic saponins. Ideal for targeted coagulation and platelet studies.

Molecular Formula C41H66O13
Molecular Weight 767.0 g/mol
CAS No. 109008-27-7
Cat. No. B2601109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlexoside D
CAS109008-27-7
Molecular FormulaC41H66O13
Molecular Weight767.0 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)/t20-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,37-,38+,39+,40+,41-/m0/s1
InChIKeyWBDDWIKJZNNKBQ-FGIVEGHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ilexoside D (CAS 109008-27-7): Triterpenoid Saponin with Validated Anti-Tissue Factor and Anti-Platelet Activity for Cardiovascular Research Procurement


Ilexoside D (also known as ilexsaponin B1), CAS 109008-27-7, is an ursane-type triterpenoid saponin first isolated from the roots of Ilex pubescens Hook. et Arn. (Aquifoliaceae) [1]. Its molecular formula is C41H66O13 with a molecular weight of 766.97 g/mol, and its structure has been fully elucidated via 13C-NMR, 2D NMR, and mass spectrometry [2]. The compound is commercially available as a white to off-white powder with HPLC purity specifications typically ≥98% [3].

Ilexoside D (109008-27-7) Cannot Be Replaced by Generic Triterpenoid Saponins: Structural and Pharmacological Justification


Ilexoside D possesses a specific ursane-type triterpenoid aglycone with a defined glycosylation pattern (3-O-β-D-xylopyranosyl with a terminal β-D-glucopyranosyl moiety at the 2-position) and a 19-hydroxy substitution that distinguishes it from closely related ilexosides [1]. This precise structural configuration confers a unique anti-tissue factor mechanism—in vitro, Ilexoside D does not affect basal recalcified clotting times in whole blood, platelet-rich plasma, or platelet-poor plasma, but selectively prolongs prothrombin time only in the presence of tissue factor in a dose-dependent manner [2]. Furthermore, its anti-platelet activity is agonist-specific, inhibiting ADP- and thrombin-induced aggregation more effectively than collagen-induced aggregation, a profile that differs from that of aspirin [3]. These structure-activity relationships preclude substitution with generic triterpenoid saponins lacking identical glycosylation or with compounds possessing divergent aglycone cores such as oleanane-type saponins.

Quantitative Comparative Evidence for Ilexoside D (109008-27-7) Against Reference Compounds


Ilexoside D Demonstrates Superior Anti-Platelet Efficacy Versus Aspirin in Direct Comparative Rat Studies

In a direct head-to-head comparative study, Ilexoside D demonstrated superior anti-platelet activity relative to aspirin across both in vitro and ex vivo rat models. In vitro, Ilexoside D inhibited ADP- and thrombin-induced platelet aggregation more effectively than collagen-induced aggregation when compared with aspirin. Ex vivo, Ilexoside D continued to inhibit platelet aggregation induced by ADP and collagen, and its inhibitory action was explicitly reported as more effective than that of aspirin [1].

anti-platelet aggregation cardiovascular pharmacology ex vivo efficacy

Ilexoside D Exhibits Tissue Factor-Selective Anticoagulant Activity with Dose-Dependent Prolongation of Prothrombin Time

Ilexoside D displays a unique anticoagulant profile characterized by tissue factor-dependent activity. In vitro, the compound did not affect basal recalcified clotting times in whole blood, platelet-rich plasma (PRP), or platelet-poor plasma (PPP) [1]. However, in the presence of tissue factor, Ilexoside D prolonged the reduced prothrombin times of whole blood, PRP, and PPP in a dose-dependent manner [1]. This selective action distinguishes Ilexoside D from conventional anticoagulants such as warfarin or heparin, which broadly affect multiple coagulation cascade components regardless of tissue factor presence.

tissue factor inhibition anticoagulant extrinsic coagulation pathway

Ilexoside D Anti-Platelet Mechanism Is Independent of Prostaglandin Synthesis, Distinct from Aspirin and NSAIDs

Mechanistic investigation revealed that Ilexoside D inhibited the generation of malonyldialdehyde—a marker concomitantly released with thromboxane A2 during platelet aggregation—very poorly in vitro [1]. This finding indicates that, unlike aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) which exert anti-platelet effects via cyclooxygenase (COX) inhibition and consequent suppression of thromboxane A2 synthesis, the anti-platelet activity of Ilexoside D is not attributable to interference with prostaglandin synthesis pathways [1].

platelet activation pathway mechanism of action thromboxane A2

Ilexoside D Analytical Identity and Purity Specifications Enable Reproducible Research Procurement

Ilexoside D is commercially supplied with analytical identity confirmation via orthogonal methods including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [1]. Standard commercial purity specifications are ≥98% as determined by HPLC [2]. The compound is identified by CAS 109008-27-7, molecular formula C41H66O13, molecular weight 766.97 g/mol, and is physically characterized as a white powder .

quality control analytical characterization HPLC purity

Ilexoside D Intestinal Absorption Characteristics Differentiate It from Co-Administered Ilex Saponins

In a comparative intestinal absorption study of total saponins from Radix Ilicis Pubescentis, Ilexoside D (referred to as ilexsaponin B1, C3) was evaluated alongside ilexgenin A (C1), ilexsaponin A1 (C2), ilexsaponin B2 (C4), ilexsaponin B3 (DC1), and ilexoside O (DC2) using an in situ single-pass intestinal perfusion (SPIP) rat model with UPLC quantification . The study investigated segment-specific absorption, concentration effects, and modulation by P-glycoprotein (P-gp) and endocytosis inhibitors .

pharmacokinetics intestinal absorption bioavailability

Ilexoside D Exhibits In Vivo Antithrombotic Activity Following Oral Administration

Upon oral administration in rats, Ilexoside D prolonged both bleeding time and whole blood recalcified clotting time, but notably did not affect plasma recalcified clotting time [1]. This differential effect between whole blood and plasma parameters indicates that Ilexoside D's antithrombotic action in vivo is mediated through cellular components of blood rather than solely through plasma coagulation factors, distinguishing it from plasma-targeting anticoagulants.

antithrombotic in vivo efficacy oral bioavailability

Ilexoside D (109008-27-7) Validated Research Applications for Scientific Procurement


Cardiovascular Pharmacology: Anti-Platelet Aggregation Studies Requiring Non-COX Mechanism

Ilexoside D is appropriate for research programs investigating anti-platelet aggregation mechanisms independent of the cyclooxygenase-thromboxane A2 pathway. Its demonstrated superior efficacy compared with aspirin in both in vitro and ex vivo rat platelet aggregation models [1], combined with mechanistic evidence showing minimal inhibition of malonyldialdehyde generation, makes it a suitable tool compound for studies requiring dissociation of anti-platelet activity from prostaglandin synthesis interference [1].

Thrombosis Research: Tissue Factor-Dependent Anticoagulation Models

Ilexoside D is directly applicable to experimental models investigating tissue factor-mediated extrinsic coagulation pathway activation. Its unique property—dose-dependent prolongation of prothrombin time exclusively in the presence of tissue factor, with no effect on basal coagulation parameters—enables targeted interrogation of tissue factor contributions to thrombotic processes without the confounding effects of broad-spectrum anticoagulants [2]. This selectivity is particularly valuable for studies of arterial thrombosis and disseminated intravascular coagulation where tissue factor plays a critical initiating role.

Natural Product Pharmacokinetics: Intestinal Absorption and Bioavailability Studies

Ilexoside D serves as a characterized reference analyte in pharmacokinetic studies of ilex triterpenoid saponins. Its absorption behavior has been evaluated alongside five related saponins using validated UPLC methodology in an in situ single-pass intestinal perfusion rat model . Researchers can leverage existing analytical protocols and comparative absorption data to design bioavailability studies or to serve as a benchmark when evaluating novel saponin derivatives or formulation strategies.

Natural Product Analytical Chemistry: Method Development and Reference Standard

Ilexoside D, supplied with HPLC purity ≥98% and identity confirmed by NMR and MS [3][4], is suitable for use as an analytical reference standard in method development and quality control applications. Validated HPLC-ELSD methods for the simultaneous determination of Ilexoside D alongside other ilex triterpenoid isomers have been published , supporting its use in quantifying this compound in botanical extracts, dietary supplements, or biological matrices.

Quote Request

Request a Quote for Ilexoside D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.